3-(4-ethoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid
Description
3-(4-Ethoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid is a synthetic small molecule featuring a propanoic acid backbone substituted with a 4-ethoxyphenyl group and a 2,2,2-trifluoroacetamido moiety.
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO4/c1-2-21-9-5-3-8(4-6-9)10(7-11(18)19)17-12(20)13(14,15)16/h3-6,10H,2,7H2,1H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQGCJKNWCKBJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-ethoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid (CAS No: 439107-55-8) is a compound of interest due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H14F3NO4
- Molar Mass : 303.25 g/mol
- IUPAC Name : this compound
The compound features an ethoxyphenyl group and a trifluoroacetyl moiety, which may influence its biological interactions and therapeutic potential.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoroacetyl group is hypothesized to enhance binding affinity to these targets, while the ethoxyphenyl group may modulate the compound's reactivity and stability.
Antioxidant Properties
Antioxidant activity is another area of interest for this compound. Compounds containing ethoxy and trifluoroacetyl groups have been associated with the scavenging of free radicals, which can prevent oxidative stress-related cellular damage. This property is crucial in developing therapeutic agents for conditions such as neurodegenerative diseases.
Research Findings
A summary of selected studies related to the biological activity of similar compounds is provided in the table below:
Case Studies
- Anticancer Efficacy : A study explored the effects of a trifluoroacetyl derivative on breast cancer cells. The results indicated a dose-dependent decrease in cell viability and increased apoptosis markers.
- Oxidative Stress Reduction : Another investigation assessed the antioxidant capacity of an ethoxyphenyl compound in a rat model of oxidative stress. The treatment group exhibited significantly lower levels of malondialdehyde (a marker of oxidative damage) compared to controls.
Comparison with Similar Compounds
Structural Analogs with Varying Aromatic Substituents
The biological activity of trifluoroacetylated propanoic acid derivatives is highly dependent on the substituents attached to the phenyl ring. Key analogs include:
*PA: Propanoic Acid; TFA: Trifluoroacetyl
Key Observations :
- Methoxy vs.
- Hydroxyphenyl Derivatives: Compounds with -OH substituents (e.g., 3-((4-hydroxyphenyl)amino)propanoic acid) exhibit antioxidant properties, protecting normal cells during chemotherapy . However, hydroxyl groups may reduce metabolic stability due to susceptibility to glucuronidation.
- Heterocyclic Substituents : Bromothiophene derivatives (e.g., ) show distinct safety profiles, with moderate acute toxicity (GHS Category 4), suggesting substituents influence toxicity .
Antimicrobial Activity Comparison
Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid demonstrate structure-dependent antimicrobial activity:
Insights :
- The 4-OH group in compound 33 enables broad-spectrum activity against ESKAPE pathogens (e.g., P. aeruginosa, MIC = 16 µg/mL) .
- Basic substituents (e.g., dimethylamino in compound 32) reduce activity, likely due to altered ionization and membrane interaction .
Anticancer and Antioxidant Potential
3-((4-Hydroxyphenyl)amino)propanoic acid derivatives show dual anticancer and antioxidant activity:
| Compound (Example) | Substituent | IC₅₀ (Cancer Cells) | Antioxidant Capacity | Reference |
|---|---|---|---|---|
| Compound 20 | 2-Furyl | <10 µM | High | |
| Target Compound | 4-Ethoxy | Under study | Predicted moderate | - |
Mechanistic Notes:
- The hydroxyl group in 3-((4-hydroxyphenyl)amino)propanoic acid derivatives contributes to radical scavenging, protecting normal cells from oxidative stress during chemotherapy .
- Ethoxy substitution may reduce antioxidant activity compared to hydroxyl analogs but could improve pharmacokinetics (e.g., half-life) due to reduced phase II metabolism .
ADME and Pharmacokinetic Profiles
In silico ADME predictions for 3-((4-hydroxyphenyl)amino)propanoic acid derivatives suggest favorable properties:
| Parameter | Compound 33 (4-OH) | Cefazolin (Control) | Target Compound (Predicted) |
|---|---|---|---|
| LogP | 1.8 | 0.5 | 2.5* |
| Solubility (mg/mL) | 0.12 | 50 | 0.08* |
| CYP2D6 Inhibition | Low | High | Low |
*Ethoxy group increases LogP, reducing aqueous solubility but enhancing membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
